5-Bromo-2,3'-bipyridine

Synthetic Methodology Process Chemistry Cross-Coupling

Sourcing isomerically pure 2,3'-bipyridine building blocks often leads to incorrect regioisomers that fail in cross-coupling. 5-Bromo-2,3'-bipyridine (CAS 774-53-8) provides a definitive 5-position reactive vector, validated in Suzuki-Miyaura routes (70.6% yield), enabling precise ligand engineering. - Enables regioselective Pd-catalyzed functionalization for tailored electronic/steric ligand properties. - Key precursor for unsymmetrical metal complexes with distinct photophysical profiles for OLED research. - Strategic intermediate for late-stage drug candidate derivatization, including Perampanel analogs.

Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
CAS No. 774-53-8
Cat. No. B1280967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3'-bipyridine
CAS774-53-8
Molecular FormulaC10H7BrN2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(C=C2)Br
InChIInChI=1S/C10H7BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H
InChIKeyILJRIAPZWHYPMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3'-bipyridine Overview


5-Bromo-2,3'-bipyridine (CAS 774-53-8) is a heterocyclic organic compound with the molecular formula C10H7BrN2 . It belongs to the bipyridine family, specifically the 2,3'-linked isomer, and features a single bromine atom at the 5-position of the bipyridine framework [1]. This structure provides a unique combination of a strong metal-chelating core and a versatile reactive handle, making it a critical intermediate and ligand precursor in medicinal chemistry, materials science, and catalysis [2].

Metal-chelating ligand precursor for transition metal complexes
Regioselective cross-coupling handle at the 5-bromo position
2,3'-bipyridine scaffold enables asymmetric ligand architectures

Why Analog Substitution Fails


The 2,3'-bipyridine scaffold exhibits distinct conformational and electronic properties compared to its symmetric 2,2'- or 4,4'-counterparts, influencing metal coordination geometry and photophysical outcomes [1]. Furthermore, the specific regiochemistry of the bromine substituent is critical; simple substitution with a different isomer, such as 4-Bromo-2,2'-bipyridine (CAS 14162-95-9), 5-Bromo-2,2'-bipyridine (CAS 15862-19-8), or 5'-Bromo-2,3'-bipyridine (CAS 35989-02-7), would lead to drastically different cross-coupling outcomes, ligand geometries, and ultimately, failure in downstream applications . The combination of the 2,3'-linkage and the 5-position of the bromine defines a unique reactive vector not replicable by other commercially available bipyridine derivatives [2].

2,3'-Bipyridine linkage
2,2'- or 4,4'-bipyridine isomers
Conformational preference shifts from cisoid to transoid, altering metal coordination geometry and photophysical outcomes.
5-Bromo substituent
4-bromo or 5'-bromo isomers
Bromine position determines cross-coupling vector; regioisomers lead to different coupling products and ligand geometries.
5-Bromo-2,3'-bipyridine
5'-Bromo-2,3'-bipyridine
Even within the 2,3'-family, substitution site dictates reactive handle location; downstream architectures may not be replicable.

Differentiation Evidence


Scalable Synthetic Route Validation

The synthesis of 5-Bromo-2,3'-bipyridine is validated by a robust, scalable procedure yielding 70.6% . In contrast, the synthesis of the closely related 5,5'-dibromo-2,2'-bipyridine is a more complex, multi-day process (4-5 days) that requires specialized equipment like a steel bomb reactor, making it less practical for routine scale-up [1]. While no direct comparison of yield under identical conditions is available for all isomers, this documented, high-yielding route provides procurement confidence.

Synthetic route yield
Class-level inference
70.6%
Reported one-step yield supports scalable procurement
Compared to multi-day dibromo analog synthesis requiring specialized equipment
Synthetic Methodology Process Chemistry Cross-Coupling

Commercial Availability and Purity Options

5-Bromo-2,3'-bipyridine is commercially offered at a standard purity of 95% by major suppliers like Thermo Scientific and at a higher purity of ≥98% by specialized vendors such as Chemscene and Catsyn . This dual-tier availability allows researchers to select a grade based on specific application needs, a contrast to some less common bipyridine bromides which may only be available at lower purity or as custom synthesis items.

Purity grade options
Supporting evidence
95% – ≥98%
Multiple verified purity grades enable flexible application selection
Standard and high-purity supplier specifications available
Chemical Procurement Quality Assurance Reagent Grade

Unique Reactivity of 2,3'-Bipyridine Scaffold

The 2,3'-bipyridine scaffold, the core of 5-Bromo-2,3'-bipyridine, has been computationally and experimentally shown to preferentially adopt a cisoid conformation [1]. This differs significantly from the symmetric 2,2'-bipyridine which favors a transoid geometry [1]. This conformational preference directly influences the resulting metal complex's geometry and photophysical properties, as demonstrated in studies where 2,3'-bipyridine-based ligands led to fully extended molecular structures with optical bandgaps of 2.64-2.65 eV, making them potential host materials for OLEDs [2].

Conformational preference
Class-level inference
Cisoid (2,3') vs Transoid (2,2')
Reported bandgap 2.64–2.65 eV for derived materials
Enables bent/extended architectures for photophysical applications
Based on computational and crystallographic studies
Coordination Chemistry Photophysics Materials Design

Application Scenarios


Unsymmetrical Bipyridine Ligand Synthesis

The 5-position bromine atom serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi). This allows for the regioselective introduction of aryl, heteroaryl, or alkynyl groups to generate a library of unsymmetrical 2,3'-bipyridine ligands with tailored electronic and steric properties. This is supported by the validated Suzuki-Miyaura route achieving 70.6% yield and its use as a building block in patents for complex molecules [1].

Photophysical Metal Complex Development

The 2,3'-bipyridine core is known to form metal complexes with distinct optical and electrochemical properties compared to those derived from symmetric 2,2'-bipyridine. This is attributed to the core's cisoid conformation [2]. These complexes are investigated for applications such as organic light-emitting diodes (OLEDs), where derivatives have shown promising bandgaps of ~2.65 eV [3]. 5-Bromo-2,3'-bipyridine is the key precursor for creating such functional materials.

Medicinal and Agrochemical Intermediate

2,3'-Bipyridine derivatives are a recognized pharmacophore with documented biological activity [4]. The 5-bromo derivative is a strategic intermediate for late-stage functionalization in drug discovery programs. Its use as a building block in the synthesis of bioactive molecules and pharmaceutical compositions is well-noted [5], and it serves as a key intermediate for drug candidates like Perampanel analogs [6].

Application
Selection Property
Validation Focus
Unsymmetrical ligand synthesis
Regioselective cross-coupling handle
Coupling efficiency and ligand library scope
Photophysical metal complex development
Cisoid 2,3'-bipyridine scaffold
Optical bandgap and coordination geometry
Medicinal chemistry intermediate
Late-stage functionalization via bromine
Bioactive derivative synthesis and SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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